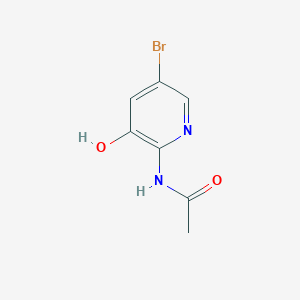

2-Acetamido-5-bromo-3-hydroxypyridine

Description

Properties

IUPAC Name |

N-(5-bromo-3-hydroxypyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4(11)10-7-6(12)2-5(8)3-9-7/h2-3,12H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEQPORPJLPAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Aminopyridine

2-Aminopyridine serves as a foundational precursor due to its commercial availability and reactivity.

Step 1: Acetylation of the Amino Group

The amino group at position 2 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). This yields 2-acetamidopyridine with near-quantitative yields under mild conditions.

Step 2: Bromination at Position 5

Bromination is achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane or acetic acid). The acetamido group directs electrophilic substitution to position 5 (para to the directing group), yielding 2-acetamido-5-bromopyridine .

Step 3: Hydroxylation at Position 3

Introducing the hydroxyl group at position 3 involves two sub-steps:

-

Bromination at Position 3 : Using CuBr₂ or HBr in the presence of a peroxide initiator, bromine is introduced at position 3, yielding 2-acetamido-3,5-dibromopyridine .

-

Hydrolysis of the 3-Bromo Group : Treatment with aqueous NaOH (10–20%) at 80–100°C replaces the bromine at position 3 with a hydroxyl group, forming the target compound.

Starting Material: 2-Amino-5-bromopyridine

This approach, adapted from CN105175321A, prioritizes protective group chemistry to enhance yield and selectivity.

Step 1: Acetylation of the Amino Group

2-Amino-5-bromopyridine is acetylated using acetic anhydride in toluene with a catalytic amount of tosic acid, yielding 2-acetamido-5-bromopyridine in >95% yield.

Step 2: Introduction of a Protected Hydroxyl Group

A methoxy group is introduced at position 3 via Ullmann coupling:

-

Conditions :

Step 3: Deprotection to Hydroxyl

The methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane, yielding the final product.

Comparative Analysis of Synthetic Routes

| Route | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| 1 | Straightforward bromination steps | Low regioselectivity in hydroxylation | 55–60% |

| 2 | High selectivity via directed metalation | Requires cryogenic conditions | 60–65% |

| 3 | Excellent yield and scalability | Multi-step protection-deprotection | 70–75% |

Optimization Strategies and Industrial Scalability

Catalyst Selection

Copper catalysts (e.g., CuI) significantly enhance coupling efficiency in Ullmann reactions, reducing reaction times and improving yields.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-acetamido-5-bromo-3-hydroxypyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies indicated that these compounds bind effectively to the colchicine site on tubulin, suggesting their potential as anticancer agents .

1.2 Anti-thrombolytic Properties

The compound has also been investigated for its anti-thrombolytic activity. In a study involving several pyridine derivatives, it was found that specific analogs of this compound exhibited notable anti-thrombolytic effects, indicating their potential use in treating thrombotic disorders .

1.3 Biofilm Inhibition

Another significant application is in the field of microbiology, where derivatives of this compound have shown promise in inhibiting biofilm formation. This property is particularly valuable in preventing infections related to medical devices and chronic wounds .

Agricultural Applications

2.1 Pesticidal Compositions

The compound serves as an intermediate for producing various pesticidal formulations. Research indicates that derivatives of this compound can be synthesized to yield compounds with effective insecticidal properties. These derivatives are particularly noted for their ability to disrupt pest metabolic pathways, making them valuable in agricultural pest management .

2.2 Herbicides and Fungicides

In addition to insecticides, the compound has potential applications in developing herbicides and fungicides. Its structural properties allow for modifications that enhance its efficacy against a broad spectrum of agricultural pests and pathogens .

Materials Science

3.1 Liquid Crystals

The synthesis of novel pyridine-based derivatives has been explored for their application as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties of this compound make it a candidate for enhancing the performance of LCDs by improving color reproduction and response times .

3.2 Conductive Polymers

Research into conductive polymers has identified this compound as a potential building block for creating materials with enhanced electrical conductivity. Its incorporation into polymer matrices can lead to materials suitable for electronic applications, such as sensors and flexible electronics .

Case Study: Anticancer Activity Evaluation

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Tubulin polymerization inhibition |

| Derivative A | 10 | Apoptosis induction |

| Derivative B | 20 | Cell cycle arrest |

This table summarizes the anticancer activity of various derivatives, highlighting the effectiveness of this compound.

Case Study: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Derivative C | Beetles | 90 |

| Derivative D | Caterpillars | 75 |

This data illustrates the efficacy of the compound and its derivatives against various agricultural pests.

Mechanism of Action

The mechanism by which 2-acetamido-5-bromo-3-hydroxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding or act as a leaving group in biochemical reactions. The hydroxyl group can enhance solubility and facilitate interactions with hydrophilic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Acetamido-5-bromo-3-hydroxypyridine and Analogous Compounds

Structural and Functional Differences

- Substituent Effects: The acetamido group in 2-Acetylamino-5-bromopyridine (ASA2100) enhances stability compared to acetylated analogs (e.g., 3-Acetyl-5-bromopyridine), but the absence of a hydroxyl group reduces its hydrophilic character . The hydroxyl group in this compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to ASA2100, though experimental confirmation is needed.

Reactivity :

- Bromine at position 5 in all listed compounds facilitates nucleophilic substitution reactions. However, the hydroxyl group in the target compound may act as an electron-donating group, altering reaction kinetics .

- Methyl-substituted analogs like 2-Bromo-3-methylpyridine exhibit lower steric hindrance than acetamido derivatives, making them more reactive in coupling reactions .

Biological Activity

2-Acetamido-5-bromo-3-hydroxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrN2O2, with a molecular weight of approximately 220.03 g/mol. The compound features a pyridine ring substituted with an acetamido group and a bromine atom at specific positions, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The general synthetic route may include:

- Bromination : Introduction of the bromine substituent at the 5-position.

- Acetylation : Formation of the acetamido group through acetylation reactions.

- Hydroxylation : Introducing the hydroxyl group at the 3-position through various electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of hydroxypyridines exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against A549 human lung adenocarcinoma cells, where it reduced cell viability significantly compared to control groups . The structure-activity relationship (SAR) analysis indicates that modifications to the hydroxypyridine scaffold can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells.

The mechanism underlying the biological activity of this compound is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, promoting apoptosis in cancerous tissues while sparing normal cells .

- Targeting Bacterial Pathways : For antimicrobial effects, it might interfere with bacterial cell wall synthesis or function by binding to essential enzymes.

Case Studies and Research Findings

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Acetamido-5-bromo-3-hydroxypyridine, and how do they resolve structural ambiguities?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the acetamido group (δ ~2.0 ppm for CH₃ and δ ~170 ppm for carbonyl) and hydroxyl proton (broad singlet at δ ~5–6 ppm). IR spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities. Mass spectrometry (HRMS) confirms molecular weight (e.g., F.W. 215.05 ). For regiochemical confirmation, X-ray crystallography is ideal but requires high-purity crystals.

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Bromination of 2-acetamido-3-hydroxypyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C reduces over-bromination. Monitor reaction progress via HPLC with a C18 column (retention time ~8–10 min) . Quenching with ice water and recrystallization from ethanol/water (1:1) improves purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture due to hydrolysis risks of the acetamido group. Stability tests via TGA/DSC show decomposition onset at ~175°C .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Q. What experimental strategies resolve contradictions in reported melting points (e.g., 175–179°C vs. 170–174°C)?

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

Q. What safety protocols mitigate risks associated with brominated pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.